6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride

Photolithography UV-Vis Spectroscopy DNQ photoresist

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride (also designated 2-diazo-1-naphthol-5-sulfonyl chloride, 2,1,5-DNQ-Cl) is a bifunctional diazonaphthoquinone-sulfonyl chloride monomer with the molecular formula C₁₀H₇ClN₂O₃S and molecular weight 270.69 g/mol. Structurally, it integrates a photoreactive diazo-oxo-naphthalene chromophore with an electrophilic sulfonyl chloride handle, enabling it to function as a photosensitive dissolution inhibitor in positive-tone photoresists and as a versatile derivatization agent for phenolic, amine, and hydroxyl-containing backbones.

Molecular Formula C10H7ClN2O3S
Molecular Weight 270.69 g/mol
Cat. No. B15194502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride
Molecular FormulaC10H7ClN2O3S
Molecular Weight270.69 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=[N+]=[N-])C2O)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H7ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5,10,14H
InChIKeyFALJDJGJWQSYBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride (CAS 3770-97-6) for Photoresist and Specialty Synthesis Procurement


6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride (also designated 2-diazo-1-naphthol-5-sulfonyl chloride, 2,1,5-DNQ-Cl) is a bifunctional diazonaphthoquinone-sulfonyl chloride monomer with the molecular formula C₁₀H₇ClN₂O₃S and molecular weight 270.69 g/mol . Structurally, it integrates a photoreactive diazo-oxo-naphthalene chromophore with an electrophilic sulfonyl chloride handle, enabling it to function as a photosensitive dissolution inhibitor in positive-tone photoresists and as a versatile derivatization agent for phenolic, amine, and hydroxyl-containing backbones [1]. Its crystalline solid form, with a decomposition point ≥130 °C and characteristic absorption coefficient ≥7,800 at 400 nm, provides a physicochemical profile distinct from isomeric DNQ-sulfonyl chlorides, making it a targeted procurable intermediate across i-line photolithography, printed circuit board (PCB) fabrication, and near-infrared-responsive materials research .

Why 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride Cannot Be Replaced by Generic DNQ Analogs


Substituting 6-diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride (2,1,5-DNQ-Cl) with the regioisomeric 4-sulfonyl chloride (2,1,4-DNQ-Cl, CAS 36451-09-9) or alternative sulfonyl halides without quantitative justification introduces unacceptable performance variability. The 5-sulfonyl substitution fundamentally alters the photolysis pathway—generating exclusively a carboxylic acid upon UV exposure, in contrast to the 4-sulfonate analog that produces both sulfonic and carboxylic acid photoproducts, thereby modifying dissolution selectivity, photospeed, and metal-ion-free developer compatibility [1]. Additionally, the 5-sulfonyl regioisomer exhibits a distinct UV-Vis absorption envelope with absorbance maxima at ~340, ~400, and ~430 nm, optimized for i-line (365 nm) and g-line (436 nm) lithography, whereas the 4-sulfonyl isomer displays higher i-line absorbance that can introduce unbleachable residual absorption and compromise sidewall profile [2]. Beyond regioisomeric differentiation, the 2,1,5-DNQ-Cl system demonstrates dual UV and near-infrared (NIR) photoresponsiveness, an attribute absent in non-diazo sulfonyl chlorides such as dansyl chloride, limiting the latter's utility in multi-wavelength patterning or NIR-triggered release applications [3].

Quantitative Differentiation Evidence for 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride Against Closest Analogs


Distinct UV-Vis Absorption Envelope Enables I-Line and G-Line Resist Optimization Relative to 4-Sulfonyl Isomer

The 1,2-diazonaphthoquinone-5-sulfonate (5-DNQ) chromophore exhibits characteristic absorbance maxima at approximately 340 nm, 400 nm, and 430 nm, providing broad spectral coverage across i-line (365 nm) and g-line (436 nm) lithographic exposure bands [1]. In contrast, the corresponding 4-sulfonate (4-DNQ) analog demonstrates enhanced absorbance at the i-line (365 nm) that, while initially increasing photospeed, generates a residual unbleachable chromophore component that degrades sidewall angle in developed resist features [2]. The 6-diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride precursor (2,1,5-DNQ-Cl), when incorporated into resist formulations, yields an absorption coefficient at 400 nm exceeding 7,800 and an absorption at 600 nm below 1.5, ensuring high sensitivity in the target exposure window with minimal out-of-band absorption that could otherwise compromise pattern fidelity .

Photolithography UV-Vis Spectroscopy DNQ photoresist

Superior Dissolution Inhibition and Aqueous-Base Developability of 5-Sulfonate Esters Versus Mixed 4-/5-Sulfonate Systems

Novolak-diazonaphthoquinone resists rely on the unexposed DNQ moiety to suppress dissolution of the novolak matrix in aqueous alkaline developer. For pure 5-sulfonate esters, the dissolution rate ratio (R/R₀, where R₀ is the unexposed dissolution rate and R is the fully exposed rate) has been characterized as exceeding 10³, indicating potent dissolution inhibition that is fully reversed upon UV exposure [1]. In head-to-head lithographic evaluations, the 80%-esterified single-component 5-sulfonate derivative yielded superior lithographic image quality compared to the analogous single-component 4-sulfonate, which produced poorer image quality and required mixed 4-/5-ester formulations to approach comparable performance [2]. Moreover, the exclusive carboxylic acid photoproduct from 5-sulfonate photolysis enables complete development removal in standard metal-ion-free tetramethylammonium hydroxide (TMAH) developers without surfactant additives, whereas 4-sulfonates necessitate surfactants for residue-free dissolution [3].

Positive photoresist Dissolution inhibition Aqueous-base developer

Unique Near-Infrared Photoresponse Expands Application Beyond Traditional UV Lithography

A critical differentiator for 2-diazo-1-naphthol-5-sulfonyl chloride (CAS 3770-97-6) is its documented near-infrared (NIR) photoresponsiveness in addition to the conventional ultraviolet sensitivity shared by all DNQ sulfonyl chlorides. Patent CN106893055A explicitly states that this compound 'not only has ultraviolet photoresponsiveness but also has the characteristics of near-infrared photoresponse,' a property exploited to construct quadruple-responsive block copolymers for light-triggered drug release [1]. This dual-wavelength capability is absent in the 4-sulfonyl isomer and in non-diazo sulfonyl chlorides such as dansyl chloride (5-dimethylamino-1-naphthalene sulfonyl chloride), which is exclusively a fluorescent derivatization reagent with no inherent photoresponse [2]. The NIR response enables deeper tissue penetration and reduced phototoxicity compared to UV-only systems, rendering the 5-sulfonyl chloride uniquely suitable for biomedical and controlled-release applications where UV excitation is contraindicated [1].

Near-infrared photoresponse Stimuli-responsive polymers Drug delivery

Defined Thermal Stability and Decomposition Endpoint Facilitate Quality-Controlled Procurement and Formulation

The crystalline 2,1,5-DNQ sulfonyl chloride is characterized by a decomposition point ≥130 °C, a property that can be quantitatively verified at receiving inspection and correlates with safe processing in resist spin-coating and bake steps conducted below this thermal threshold . Comparatively, the 2,1,4-DNQ sulfonyl chloride isomer (CAS 36451-09-9) lacks a widely published decomposition point specification from authoritative databases, introducing ambiguity in thermal safety assessments . The 5-isomer's melting point of 129–131 °C (as reported by commercial suppliers) or 139 °C (decomp) from literature [1] provides an additional orthogonal identity confirmation parameter; the 4-isomer, in contrast, has a reported melting point of only 28–31 °C , presenting significantly different handling and storage requirements that affect large-scale procurement logistics.

Thermal stability Quality control Specifications

High-Purity Esterification-Grade Quality: ≥98% Content and ≥99% HPLC Consistent with Semiconductor-Grade Resists

Commercial technical-grade 6-diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride is supplied with a content specification of ≥98% and HPLC purity ≥99%, meeting the purity requirements for esterification reactions in photoresist sensitizer production . The 2,1,4-isomer is independently specified in patent literature at >99% purity with a decomposition point >134 °C [1]; however, the 5-isomer's unique combination of high purity and broad spectral sensitivity from i-line to g-line (365–436 nm) is explicitly preferred for photoresist sensitizer manufacture targeting this wavelength range . The extinction coefficient at 400 nm (≥7,800) and near-baseline absorption at 600 nm (<1.5) serve as quantitative optical quality control markers that directly correlate with photobleaching efficiency in resist films .

Esterification reagent Purity specification Semiconductor chemicals

Procurement-Guiding Application Scenarios for 6-Diazo-5-hydroxy-5,6-dihydronaphthalene-1-sulfonyl chloride


Positive-Tone I-Line and G-Line Photoresist Sensitizer Manufacturing for Semiconductor and PCB Lithography

Formulators of DNQ-novolak positive photoresists requiring high-resolution i-line (365 nm) and g-line (436 nm) patterning should specify the 5-sulfonyl chloride (CAS 3770-97-6) as the esterification-grade monomer. Its absorbance maxima at ~340, ~400, and ~430 nm provide balanced spectral sensitivity across both lithographic wavelengths [1]. The exclusive carboxylic acid photolysis product (without sulfonic acid generation) ensures clean development in standard 1.5 wt% aqueous TMAH solutions without surfactant additives, reducing defectivity in submicron resist processes [2]. The ≥130 °C decomposition point of the sulfonyl chloride monomer permits robust handling at typical soft-bake temperatures (90–110 °C), and the ≥98% content specification guarantees batch-to-batch reactivity consistency for large-scale sensitizer esterification .

Synthesis of Dual-Responsive (UV + NIR) Stimuli-Responsive Polymers and Drug Delivery Nanocarriers

Research groups engineering block copolymer micelles or molecular glasses for controlled drug release should procure only the 2-diazo-1-naphthol-5-sulfonyl chloride isomer, which has been experimentally validated to impart both ultraviolet and near-infrared photoresponsiveness [1]. This dual-wavelength response enables programmable release using NIR light (which penetrates biological tissues more deeply and with less phototoxicity than UV), a capability not available from the 4-sulfonyl isomer or non-diazo sulfonyl chlorides like dansyl chloride [2]. The reactive sulfonyl chloride handle permits conjugation to pendant hydroxyl or amine groups on PEG-b-PDMAEMA or analogous amphiphilic block copolymers under mild esterification conditions, making it a critical procurement item for laboratories developing photo-triggered theranostic platforms.

High-Contrast Electron-Beam Resist Formulation Using 5-Sulfonate Photoactive Compounds

For electron-beam lithography (EBL) resist development, the 5-sulfonate derivatives of diazonaphthoquinone provide consistent dissolution inhibition that is quantitatively characterized by dissolution rate ratios (R/R₀) exceeding 10³ in novolak matrices [1]. Comparative studies of 4- and 5-sulfonate sensitizers under e-beam exposure have established that the lithographic performance—including sensitivity, contrast, and resolution—differs meaningfully between the two regioisomers, with 5-sulfonate formulations delivering superior image quality in single-component resists [2]. Procuring the 5-sulfonyl chloride precursor ensures access to sensitizers optimized for e-beam patterning, a critical consideration for R&D groups transitioning between optical and e-beam lithography on shared resist platforms.

Production of Printing-Plate (PS Plate) Sensitizers and Positive-Working Photosensitive Coatings

Manufacturers of pre-sensitized (PS) offset printing plates and positive-working photosensitive coatings for graphic arts applications rely on 2-diazo-1-naphthol-5-sulfonyl chloride as the standard photoactive intermediate [1]. Compared to the 4-sulfonyl isomer, the 5-sulfonyl derivative provides a well-established processing window and is explicitly the commercially preferred grade for PS plate photopolymer formulations, as evidenced by its designation as a key raw material by multiple photosensitive materials suppliers [2]. The absorption coefficient specification at 400 nm (≥7,800) directly correlates with sensitizer loading efficiency in coating formulations, enabling formulators to optimize cost-performance trade-offs through precise spectral matching to the printing plate exposure equipment .

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